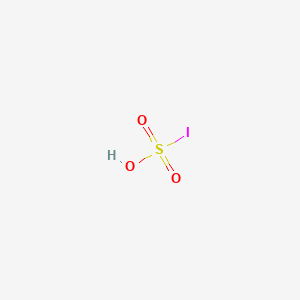
Sulfuriodidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuriodidic acid is a hypothetical compound that combines sulfur and iodine in an acidic form. While there is limited information specifically about this compound, we can draw parallels from other well-known sulfur and iodine compounds to understand its potential properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuriodidic acid would likely involve the direct combination of sulfur and iodine under controlled conditions. One possible method could be the reaction of sulfur dioxide with iodine in the presence of water to form this compound. The reaction might proceed as follows:
SO2+I2+H2O→H2SO3I2
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis methods, potentially involving the use of catalysts to enhance the reaction rate and yield. The process would need to be optimized for safety and efficiency, considering the reactive nature of both sulfur and iodine.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuriodidic acid would likely undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: It might be reduced to form lower oxidation state products.
Substitution: The iodine atoms could be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions would typically be carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfuric acid and iodine, while reduction could produce sulfur dioxide and hydrogen iodide.
Wissenschaftliche Forschungsanwendungen
Sulfuriodidic acid could have various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: Potential use in biochemical assays and studies involving sulfur and iodine metabolism.
Medicine: Investigating its potential as an antimicrobial or antiviral agent.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sulfuriodidic acid would involve its interaction with molecular targets and pathways in chemical and biological systems. The compound might act as an oxidizing or reducing agent, depending on the specific conditions. Its effects would be mediated through the formation and breaking of chemical bonds, leading to the desired products or outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuriodidic acid can be compared with other sulfur and iodine compounds, such as:
Sulfuric acid (H₂SO₄): A strong acid widely used in industry and research.
Hydroiodic acid (HI): A strong acid used in organic synthesis and as a reducing agent.
Sulfurous acid (H₂SO₃): A weaker acid used in various chemical processes.
Uniqueness
This compound’s uniqueness would lie in its combination of sulfur and iodine, potentially offering unique reactivity and applications not seen in other compounds. Its specific properties and uses would depend on its chemical structure and behavior under different conditions.
Eigenschaften
CAS-Nummer |
130728-82-4 |
|---|---|
Molekularformel |
HIO3S |
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
sulfuroiodidic acid |
InChI |
InChI=1S/HIO3S/c1-5(2,3)4/h(H,2,3,4) |
InChI-Schlüssel |
WMGWLIAIMDFMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
OS(=O)(=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


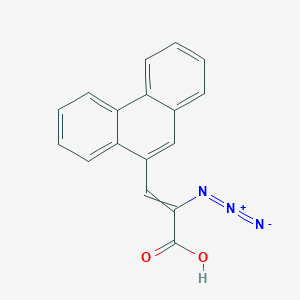
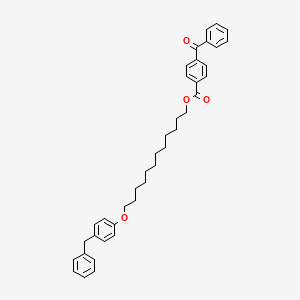
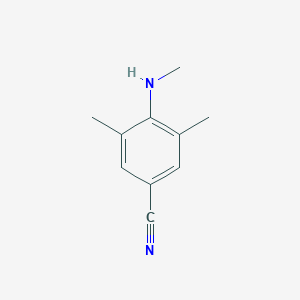

![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)


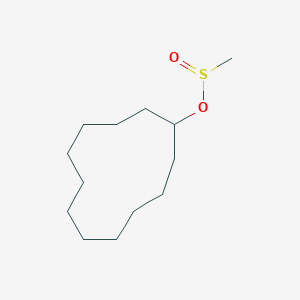
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
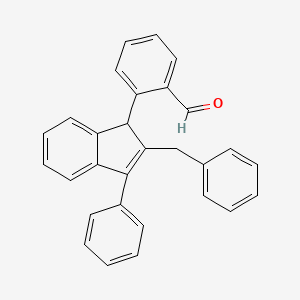
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
